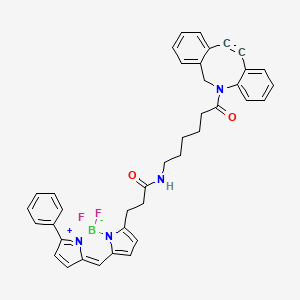
Bdp R6G dbco
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP R6G DBCO: is a compound that combines the properties of two distinct chemical entities: borondipyrromethene (BDP) and azodibenzocyclooctyne (DBCO) . BDP R6G is a bright and photostable substitute for Rhodamine 6G (R6G), a well-known fluorophore. DBCO is a strained cyclic alkyne that reacts rapidly with azides to form stable triazoles without the need for a catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BDP R6G DBCO involves the conjugation of BDP R6G with DBCO through copper-free click chemistry. The reaction conditions are mild and do not require a catalyst, making it suitable for various biological applications. The reaction typically involves mixing the BDP R6G dye with DBCO in a suitable solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions: BDP R6G DBCO primarily undergoes click chemistry reactions with azides, forming stable triazoles. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Azides
Conditions: Copper-free, room temperature, suitable solvents (DMF, DMSO, DCM)
Major Products: The major product formed from the reaction of this compound with azides is a stable triazole-linked conjugate .
Aplicaciones Científicas De Investigación
BDP R6G DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of fluorescent conjugates for various analytical techniques
Biology: Employed in the visualization of azide groups bound to biomolecules and surfaces, facilitating studies in cell biology and molecular biology
Medicine: Utilized in the development of diagnostic tools and imaging agents for medical research
Industry: Applied in the production of high-performance fluorescent dyes for various industrial applications
Mecanismo De Acción
The mechanism of action of BDP R6G DBCO involves the rapid and specific reaction of the DBCO moiety with azides to form stable triazoles. This reaction is highly efficient and does not require a catalyst, making it suitable for use in biological systems. The BDP R6G component provides bright and photostable fluorescence, allowing for the visualization and tracking of the conjugated molecules .
Comparación Con Compuestos Similares
BDP R6G DBCO can be compared with other similar compounds such as:
BDP 558/568 alkyne: A borondipyrromethene dye for Cyanine3-channel, used for copper-catalyzed click chemistry.
BDP R6G azide: A high-performance borondipyrromethene fluorophore tuned to match excitation and emission channels of R6G dye.
Uniqueness: this compound stands out due to its combination of bright and photostable fluorescence from BDP R6G and the efficient, catalyst-free click chemistry capabilities of DBCO .
Propiedades
Fórmula molecular |
C39H35BF2N4O2 |
|---|---|
Peso molecular |
640.5 g/mol |
Nombre IUPAC |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide |
InChI |
InChI=1S/C39H35BF2N4O2/c41-40(42)45-33(20-21-34(45)27-35-22-24-37(46(35)40)30-12-3-1-4-13-30)23-25-38(47)43-26-10-2-5-17-39(48)44-28-32-15-7-6-11-29(32)18-19-31-14-8-9-16-36(31)44/h1,3-4,6-9,11-16,20-22,24,27H,2,5,10,17,23,25-26,28H2,(H,43,47) |
Clave InChI |
IGGUTYGDIYZZDQ-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6[N+]1=C(C=C6)C7=CC=CC=C7)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
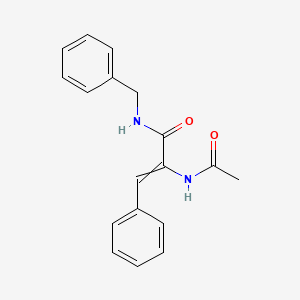

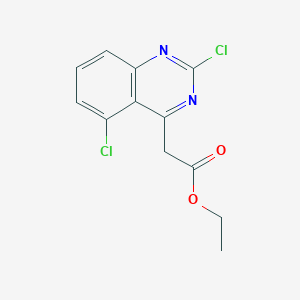
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)

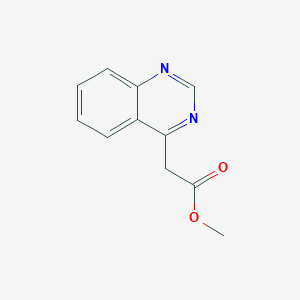
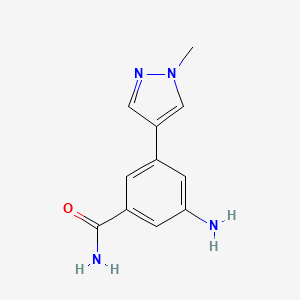

![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B13712059.png)

